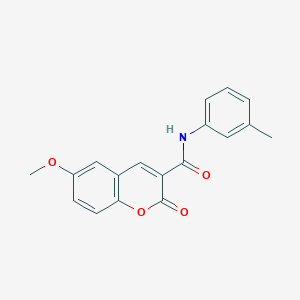

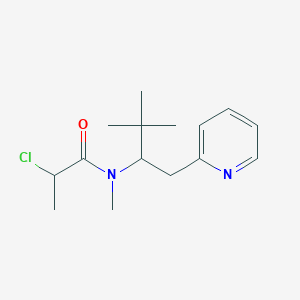

![molecular formula C21H15ClN4O4 B2435407 4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide CAS No. 850930-24-4](/img/structure/B2435407.png)

4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The molecular structure of “4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide” is characterized by the presence of an imidazo[1,2-a]pyridine core, a methoxyphenyl group, and a nitrobenzamide group .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis

One of the synthesized imidazo[1,2-a]pyridines, 2-(4-Methoxyphenyl)H-imidazo[1,2-a]pyridine, is a white solid with a melting point of 136–137 °C .Wissenschaftliche Forschungsanwendungen

Radiolabeling and Imaging

One application involves the development of radiolabeled compounds for imaging. For example, [11C]L-159,884, a compound closely related in structure, has been developed as a potent and selective ligand for AT1 receptors, useful in angiotensin II, AT1 receptor imaging. This involves the preparation of radiotracers for potential applications in medical imaging and diagnosis (Hamill et al., 1996).

Synthesis and Rearrangements

Research has been conducted on the synthesis of compounds with similar structures and their rearrangements. For example, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles have been explored, highlighting the chemical versatility and potential for creating diverse molecular frameworks (Khalafy et al., 2002).

Antineoplastic Activity

Compounds with similar structural motifs have been investigated for their antineoplastic activity. For instance, a series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been synthesized and shown to exhibit variable degrees of antineoplastic activity against certain cell lines. This suggests potential applications in cancer treatment and drug development (Abdel-Hafez, 2007).

Cytotoxicity and Anticancer Potential

Further studies have focused on the cytotoxicity of related compounds. For example, the synthesis and in vitro cytotoxicity evaluation of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones against cancer cell lines reveal significant cytotoxic effects, offering a foundation for anticancer drug discovery (Hour et al., 2007).

Crystal Structure Analysis

Crystal structure analysis of compounds bearing the imidazo[1,2-a]pyridine ring system, such as 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, provides insights into their molecular geometry, which is crucial for understanding their interaction mechanisms and potential applications in material science and molecular engineering (Koudad et al., 2015).

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been recognized for their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

The exact nature of these interactions and the resulting changes would depend on the specific target and the context of the biochemical pathway involved .

Biochemical Pathways

These could include pathways related to viral replication (for antiviral activity), gastric acid secretion (for antiulcer activity), bacterial cell wall synthesis (for antibacterial activity), cell cycle regulation (for anticancer activity), and neurotransmission (for GABA A receptor modulation) .

Result of Action

Based on the known bioactivity of imidazo[1,2-a]pyridines, the effects could potentially include inhibition of viral replication, reduction of gastric acid secretion, inhibition of bacterial cell wall synthesis, disruption of cell cycle regulation, and modulation of gaba a receptor activity .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have shown significant potential in medicinal chemistry due to their diverse bioactivity. Future research could focus on developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further investigation into the bioactivity of these compounds could lead to the development of new therapeutic agents.

Eigenschaften

IUPAC Name |

4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4O4/c1-30-15-8-5-13(6-9-15)19-20(25-11-3-2-4-18(25)23-19)24-21(27)14-7-10-16(22)17(12-14)26(28)29/h2-12H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTZCOYJRWSSEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

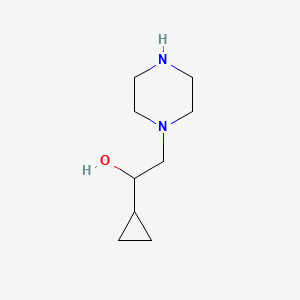

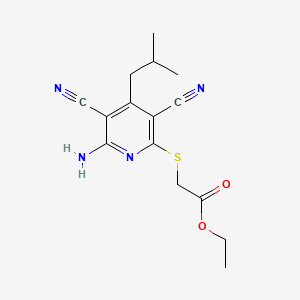

![2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2435324.png)

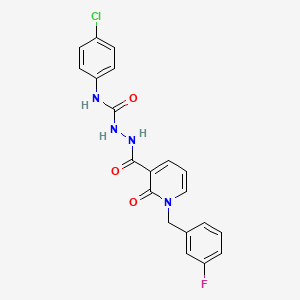

![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2435328.png)

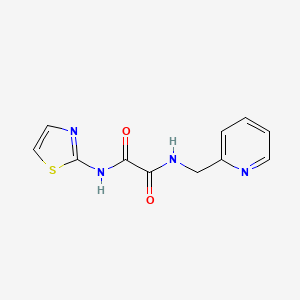

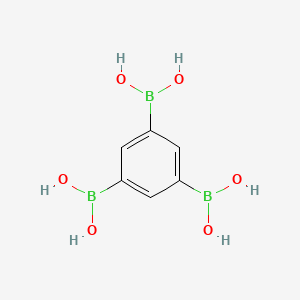

![(E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2435334.png)

![N-(4-fluorobenzyl)-2-(5-((3-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2435337.png)

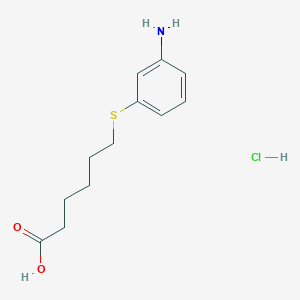

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2435343.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2435344.png)